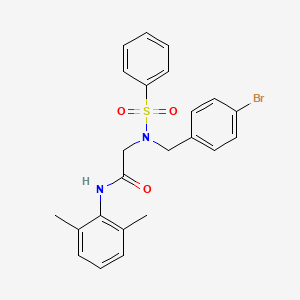![molecular formula C16H19N3O4S B5718180 2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)
2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMTT and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of DMTT is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex then undergoes a chemical reaction that results in the fluorescence of DMTT. The exact details of this mechanism are still being investigated.
Biochemical and Physiological Effects:
In addition to its potential applications as a fluorescent probe, DMTT has also been found to exhibit a range of biochemical and physiological effects. These effects include antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain cancer cells. These effects make DMTT a promising compound for the development of new drugs and therapies.
実験室実験の利点と制限
One of the main advantages of DMTT is its selectivity for certain metal ions. This makes it a valuable tool for the detection and quantification of metal ions in biological samples. However, one limitation of DMTT is its relatively low fluorescence intensity. This can make it difficult to detect low levels of metal ions in certain samples.
将来の方向性
There are several potential future directions for research involving DMTT. One area of research involves the development of new fluorescent probes based on the structure of DMTT. These probes could be designed to selectively detect other metal ions or to have higher fluorescence intensity. Another area of research involves the use of DMTT as a therapeutic agent. Its antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs and therapies. Finally, further investigation into the mechanism of action of DMTT could lead to a better understanding of its potential applications in scientific research.
合成法
The synthesis of DMTT involves the reaction of 3,4-dimethoxybenzoyl chloride with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure DMTT.
科学的研究の応用
DMTT has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of DMTT as a fluorescent probe for the detection of metal ions. DMTT has been shown to selectively bind to certain metal ions, such as copper and zinc, and fluoresce in their presence. This makes DMTT a valuable tool for the detection and quantification of metal ions in biological samples.
特性
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9-13(15(21)19(2)3)24-16(17-9)18-14(20)10-6-7-11(22-4)12(8-10)23-5/h6-8H,1-5H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPUHXSAEJUNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)


